An In-depth Technical Guide on the Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride
An In-depth Technical Guide on the Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Octahydro-1H-isoindole hydrochloride is a heterocyclic amine that serves as a valuable building block in organic synthesis. Its structural motif is found in various biologically active molecules, making it a compound of interest for medicinal chemistry and drug development. Understanding its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the known physicochemical characteristics of cis-Octahydro-1H-isoindole and its hydrochloride salt, details common experimental protocols for their determination, and presents a generalized workflow for such characterization.
Physicochemical Data
The following table summarizes the key physicochemical properties of cis-Octahydro-1H-isoindole and its hydrochloride salt. It is important to distinguish between the free base and its salt form, as their properties can differ significantly.
| Property | cis-Octahydro-1H-isoindole (Free Base) | cis-Octahydro-1H-isoindole hydrochloride |
| CAS Number | 1470-99-1, 21850-12-4[1][2] | 161829-92-1[3] |
| Molecular Formula | C₈H₁₅N[1][4] | C₈H₁₆ClN[3] |
| Molecular Weight | 125.21 g/mol [1][4] | 161.67 g/mol [3] |
| Appearance | Colorless to light yellow liquid or solid[1][5][6] | Solid[1] |
| Melting Point | 75-80 °C (Note: another source indicates 189°C for the boiling point, which may be a conflation)[1] | Not explicitly found, but expected to be a solid with a defined melting point. |
| Boiling Point | 189-190.2 °C at 760 mmHg[1][7][8] | Decomposes upon heating before boiling. |
| Density | 0.915 ± 0.06 g/cm³ (Predicted)[1] | Not available. |
| Solubility | Soluble in methanol, ethanol, acetone, and dimethyl sulfoxide[1] | Expected to be soluble in water and polar protic solvents. |
| pKa | 11.53 ± 0.20 (Predicted)[1][2] | Not applicable (fully protonated). |
| Flash Point | 62.1 °C[7][9] | Not available. |
| Refractive Index | 1.4910 to 1.4950[1] | Not available. |
| LogP | 1.91[7] | Not available. |
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of a compound like cis-Octahydro-1H-isoindole hydrochloride are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for key analytical techniques.
1. Melting Point Determination
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Apparatus: Digital melting point apparatus or a traditional Thiele tube setup.
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Procedure:
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A small, dry sample of the crystalline hydrochloride salt is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the apparatus.
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The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
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The experiment is typically repeated two to three times, and the average value is reported.
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2. Solubility Assessment
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Apparatus: Analytical balance, volumetric flasks, vials, shaker or magnetic stirrer, and a method for concentration determination (e.g., HPLC-UV, LC-MS).
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Procedure (Equilibrium Solubility Method):
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An excess amount of the hydrochloride salt is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions of different pH) in a sealed vial.
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The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.
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The concentration of the dissolved compound in the clear filtrate is determined using a calibrated analytical method.
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The solubility is expressed in units such as mg/mL or mol/L.
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3. pKa Determination
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Apparatus: pH meter, autoburette, and a temperature-controlled vessel.
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Procedure (Potentiometric Titration):
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A precisely weighed amount of the free base (cis-Octahydro-1H-isoindole) is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is monitored and recorded after each addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted.
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The pKa is determined from the pH at the half-equivalence point of the titration. For a basic compound, this corresponds to the point where half of the amine has been protonated.
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4. Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are essential for structural confirmation. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆), and the spectrum is acquired on an NMR spectrometer. Chemical shifts, coupling constants, and integration values provide detailed structural information.[10]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A small amount of the sample is analyzed, often as a KBr pellet or a thin film. Characteristic peaks for N-H bonds (in the free base) and N⁺-H bonds (in the hydrochloride salt), as well as C-H and C-N bonds, would be expected.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[4] The exact mass can confirm the elemental composition.
Mandatory Visualizations
The following diagram illustrates a general workflow for the physicochemical characterization of a research compound like cis-Octahydro-1H-isoindole hydrochloride.
Caption: Workflow for Physicochemical Characterization.
Conclusion
The physicochemical properties of cis-Octahydro-1H-isoindole hydrochloride are critical for its effective use in research and development. This guide has summarized the available data, provided an overview of standard experimental protocols for their determination, and illustrated a typical characterization workflow. Accurate and comprehensive characterization of this and similar molecules is a prerequisite for advancing synthetic chemistry and drug discovery efforts.
References
- 1. chembk.com [chembk.com]
- 2. cis-Octahydro-isoindole | 21850-12-4 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Octahydroisoindole | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-Octahydro-1H-isoindole | 1470-99-1 [sigmaaldrich.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Octahydroisoindole | CAS#:21850-12-4 | Chemsrc [chemsrc.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. infochems.co.kr [infochems.co.kr]
- 10. cis-Octahydro-1H-isoindole hydrochloride(161829-92-1) 1H NMR spectrum [chemicalbook.com]
